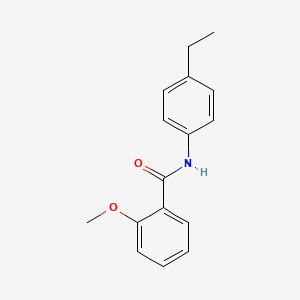

N-(4-ethylphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Molecular Refraction and Polarizability Studies

A study conducted by Sawale et al. (2016) investigated the antiemetic and parasympathomimetic activities of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. This research focused on analyzing the density and refractive index of the drug in different solutions, leading to insights into its molar refractivity and polarizability.

2. Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Another study by Caveliers et al. (2002) explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors. The compound's ability to bind to sigma receptors, which are overexpressed in breast cancer cells, was a key focus of this research.

3. Molecular Structure Analysis

Research by Karabulut et al. (2014) focused on N-3-hydroxyphenyl-4-methoxybenzamide. The study involved synthesizing the compound and analyzing its molecular structure using X-ray diffraction and DFT calculations, providing valuable data on its molecular geometry and intermolecular interactions.

4. Antagonist for Serotonergic Neurotransmission Studies

Plenevaux et al. (2000) discussed a related compound, [18F]p-MPPF, as a 5-HT1A antagonist. This compound was utilized for studying serotonergic neurotransmission in both animals and humans, demonstrating its potential in neuroscientific research.

5. Antiviral Activity Against Enterovirus

A study by Ji et al. (2013) synthesized and tested a series of N-phenylbenzamide derivatives for their activity against Enterovirus 71 (EV 71). One of the derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activity, indicating the potential of such compounds in antiviral drug development.

6. Gastroprokinetic Activity

Kalo et al. (1995) investigated compounds related to N-(4-ethylphenyl)-2-methoxybenzamide for their gastroprokinetic activity. They explored the effects of reversing the amide linkage in these compounds, which influenced their activity in gastric motility.

Direcciones Futuras

While specific future directions for N-(4-ethylphenyl)-2-methoxybenzamide are not mentioned in the available resources, similar compounds have been studied for their potential applications in various fields. For instance, a benzoporphyrin derivative was synthesized as a potential agent for antibacterial photodynamic therapy . Another compound, 4-Ethylphenol, has been studied for its potential role as a neuromodulator in autism .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRSWQTWFMCYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)